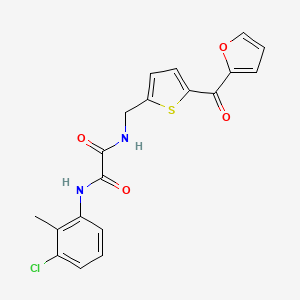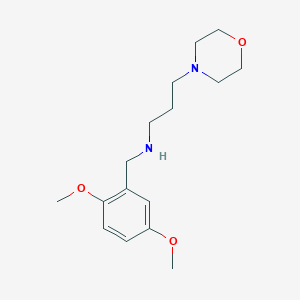
tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
Tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate has shown potential applications in various areas of scientific research. In medicine, it has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. In agriculture, it has been investigated for its potential use as a herbicide. In material science, it has been studied for its potential use in the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. This inhibition can lead to the disruption of cellular pathways, ultimately resulting in the desired biological effect.
Biochemical and Physiological Effects:
Tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell death and inhibit cell proliferation. In plants, it has been shown to inhibit the growth of weeds. In material science, it has been shown to enhance the properties of certain materials, such as their mechanical strength and electrical conductivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate in lab experiments is its potential to yield significant results in various areas of scientific research. However, one of the main limitations is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in different experimental settings.
Orientations Futures
There are several future directions for the study of tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate. One potential direction is the investigation of its use in combination with other therapeutic agents for the treatment of cancer and other diseases. Another potential direction is the study of its use in the development of new materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in different experimental settings.
Méthodes De Synthèse
The synthesis of tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate involves the reaction of 4-((6-chloropyrimidin-4-yl)amino)cyclohexanone with tert-butyl isocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product.
Propriétés
IUPAC Name |
tert-butyl N-[4-[(6-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-11-6-4-10(5-7-11)19-13-8-12(16)17-9-18-13/h8-11H,4-7H2,1-3H3,(H,20,21)(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJCXAXEFIFZMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117827 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289387-46-7 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione](/img/structure/B2955769.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2955772.png)



![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)
![1-[(4-Methylphenyl)methyl]-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2955779.png)
![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2955780.png)
![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide](/img/structure/B2955782.png)


